The compound known as LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor targeting low molecular weight protein tyrosine phosphatase. This inhibitor has garnered attention due to its potent activity, specifically exhibiting an inhibitory concentration value of 0.8 micromolar for LMPTP-A. The compound is designed to enhance insulin signaling pathways, making it a potential therapeutic candidate for metabolic disorders such as insulin resistance and diabetes .
LMPTP Inhibitor 1 dihydrochloride is classified under small molecule inhibitors, specifically targeting protein tyrosine phosphatases. It is synthesized from various organic compounds through a series of chemical reactions. The inhibitor's selectivity for LMPTP-A over other phosphatases distinguishes it from other compounds in the same category, providing a unique tool for biological research and potential clinical applications .
The synthesis of LMPTP Inhibitor 1 dihydrochloride involves multiple steps, including:
The detailed synthetic route remains proprietary, but it typically includes reactions such as condensation, cyclization, and chlorination. The industrial production mirrors laboratory synthesis but is optimized for yield and purity through techniques like recrystallization and chromatography .
While the precise molecular structure of LMPTP Inhibitor 1 dihydrochloride is not explicitly detailed in the sources, it is characterized by a purine-based scaffold that contributes to its binding affinity for LMPTP. The inhibitor’s design incorporates features that allow for selective interaction with the enzyme’s active site, enhancing its potency against LMPTP while minimizing activity against other phosphatases .
LMPTP Inhibitor 1 dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The conditions for each reaction vary depending on the desired outcome and product specifications .
The mechanism of action for LMPTP Inhibitor 1 dihydrochloride involves selective inhibition of LMPTP-A. By binding to the enzyme's active site, this compound disrupts its phosphatase activity, leading to an increase in insulin signaling pathways. This uncompetitive inhibition suggests that the inhibitor binds more effectively when the substrate is present, enhancing its therapeutic potential in conditions characterized by insulin resistance .
LMPTP Inhibitor 1 dihydrochloride exhibits several notable physical and chemical properties:
These properties make LMPTP Inhibitor 1 dihydrochloride a promising candidate for further development in treating metabolic disorders .
LMPTP Inhibitor 1 dihydrochloride has several applications in scientific research:
Protein tyrosine phosphatases (PTPs) serve as critical regulators of insulin signal transduction by controlling the phosphorylation state of insulin receptors (IR) and downstream signaling molecules. The insulin receptor is a transmembrane tyrosine kinase that undergoes autophosphorylation upon insulin binding, initiating cascades like the PI3K-Akt pathway for glucose uptake and metabolism. PTPs terminate insulin signaling through dephosphorylation of phosphotyrosine residues on the IR β-subunit and insulin receptor substrates (IRS). Key regulatory sites include the IR activation loop (Y1162/Y1163) and the juxtamembrane region (Y972), which are targeted by specific PTPs [3] [7]. At least 37 classical PTPs exist in humans, categorized into receptor-like (RPTPs) and non-receptor (NRPTPs) families. Among NRPTPs, PTP1B and TCPTP are established negative regulators of insulin signaling, with PTP1B−/− mice exhibiting enhanced insulin sensitivity. Recent evidence indicates these phosphatases operate in a temporally distinct manner: PTP1B primarily regulates IR Y1162/Y1163 phosphorylation and ERK1/2 signaling, while TCPTP modulates sustained Y1162/Y1163 phosphorylation and Akt activation [3] [4].
Low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, represents a distinct class within the PTP superfamily. Unlike classical class I PTPs, LMPTP belongs to the class II subfamily characterized by a smaller molecular size (~18 kDa) and divergent structural features. Human LMPTP exists as two alternatively spliced isoforms: LMPTP-A and LMPTP-B. These isoforms share identical catalytic domains but differ in a 22-amino acid segment near the C-terminus, resulting in divergent biochemical properties [1] [4] [5].
Table 1: Biochemical Properties of LMPTP Isoforms
Property | LMPTP-A | LMPTP-B |
---|---|---|
Molecular Weight | ~18 kDa | ~18 kDa |
Catalytic Efficiency | Higher | Lower |
Inhibitor Sensitivity | IC₅₀ = 0.8 μM (Compound 23) | Reduced sensitivity |
Subcellular Localization | Cytosolic | Cytosolic |
LMPTP exhibits unique catalytic features, including an uncompetitive inhibition mechanism observed with purine-based inhibitors. Structural analyses reveal its active site pocket accommodates inhibitors through interactions with Tyr131, Tyr132, and Asp129 residues. Despite lacking transmembrane domains, LMPTP localizes to the cytosol and influences insulin receptor phosphorylation states in metabolic tissues like liver and adipose tissue [5] [8] [9].
Genetic association studies provide compelling evidence for LMPTP's role in human metabolic disorders. The ACP1 gene, located on chromosome 2p25, contains polymorphisms that correlate with enzymatic activity and metabolic phenotypes. Epidemiological data demonstrate:
Table 2: Metabolic Associations of ACP1 Polymorphisms
ACP1 Genotype | LMPTP Activity | Fasting Glucose | Diabetes Risk |
---|---|---|---|
A/A, B/B | Low | Reduced | Lowered |
C/C | High | Elevated | Increased |
Notably, Pandey et al. demonstrated that antisense oligonucleotide-mediated knockdown of LMPTP expression improved insulin sensitivity and glycemic control in diet-induced obese mice, validating human genetic observations through experimental models [5] [6]. These findings position LMPTP as a genetically validated therapeutic target for metabolic syndrome components.
The therapeutic rationale for LMPTP inhibition centers on its tissue-specific actions in metabolic regulation and its distinct pharmacological advantages over other PTPs:
Figure: Mechanism of LMPTP Inhibitors in Insulin Signaling
Insulin → Insulin Receptor → Phosphorylation → GLUT4 Translocation → Glucose Uptake ↑ ↑ LMPTP Inhibitors → [LMPTP Inactive]
These properties establish LMPTP as a promising target for developing insulin-sensitizing therapies with potentially fewer off-target effects than broader PTP inhibitors. The liver-centric action of LMPTP inhibitors may offer advantages for treating NAFLD/NASH comorbidities in type 2 diabetes [1] [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7